2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
The exact mass of the compound this compound is 403.12198622 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4/c1-14-19-13-16(26-24(28)18-8-3-4-9-20(18)25)10-11-21(19)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTBHRBUDQFNQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic derivative of benzofuran that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 403.41 g/mol . The structure features a benzofuran moiety, which is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 403.41 g/mol |
| Molecular Formula | C24H18FNO4 |
| LogP | 5.4673 |
| Polar Surface Area | 52.866 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound primarily revolves around its ability to induce apoptosis in cancer cells. Studies have shown that it increases the levels of reactive oxygen species (ROS) in various cell lines, leading to mitochondrial dysfunction and subsequent activation of caspases, which are crucial for the apoptotic process.
Apoptotic Pathway Activation
In a study involving K562 leukemia cells, it was observed that treatment with the compound resulted in a significant increase in caspase-3 and caspase-7 activities after prolonged exposure. Specifically, a 2.31-fold increase in caspase activity was noted after 48 hours of treatment, indicating strong pro-apoptotic potential .
Biological Evaluation
The compound has been evaluated for its cytotoxic properties against several cancer cell lines, including:
- Human Colon Adenocarcinoma (HT-29)
- Human Lung Adenocarcinoma (LXFA 629)
- Human Ovarian Adenocarcinoma (OVXF 899)
The mean IC50 values across these cell lines were significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency .
Case Studies
- Cytotoxicity Against Cancer Cells : In a comparative study, the compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven different cancer cell lines, demonstrating its broad-spectrum anti-cancer activity .
- Mechanistic Insights : Flow cytometry analyses revealed that the compound effectively induces early apoptotic changes in treated cells, as evidenced by phosphatidylserine externalization detected via Annexin V-FITC staining .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
